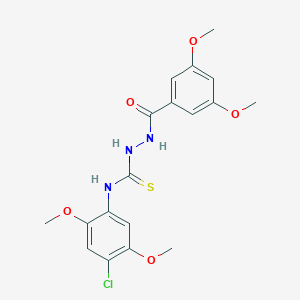
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide, also known as CDMB-HyTT, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell growth and inflammation. For example, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been found to have several biochemical and physiological effects in various scientific research studies. For example, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cell migration and invasion. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been found to reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide in lab experiments is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been found to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for scientific research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide and its potential as a therapeutic agent for various diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide in humans.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with thiosemicarbazide to produce the intermediate 4-chloro-2,5-dimethoxyphenyl)-hydrazinecarbothioamide. This intermediate is then reacted with 3,5-dimethoxybenzoyl chloride to yield N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide. The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been reported in various scientific research studies, and the purity of the compound has been confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been the subject of several scientific research studies due to its potential therapeutic applications. One study investigated the anti-tumor activity of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide in human breast cancer cells and found that the compound inhibited cell proliferation and induced apoptosis. Another study reported that N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide exhibited anti-inflammatory activity in a rat model of acute lung injury. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been found to have potential as an anti-microbial agent, with activity against both Gram-positive and Gram-negative bacteria.
Propriétés
Nom du produit |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide |
|---|---|
Formule moléculaire |
C18H20ClN3O5S |
Poids moléculaire |
425.9 g/mol |
Nom IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)-3-[(3,5-dimethoxybenzoyl)amino]thiourea |
InChI |
InChI=1S/C18H20ClN3O5S/c1-24-11-5-10(6-12(7-11)25-2)17(23)21-22-18(28)20-14-9-15(26-3)13(19)8-16(14)27-4/h5-9H,1-4H3,(H,21,23)(H2,20,22,28) |
Clé InChI |
RSKFKUHBBAHTMO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=S)NC2=CC(=C(C=C2OC)Cl)OC)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)NNC(=S)NC2=CC(=C(C=C2OC)Cl)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216399.png)




![Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216408.png)
![Ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216409.png)


![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216413.png)



